

# An In-depth Technical Guide to Asymmetric Transfer Hydrogenation (ATH)

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Ru-(R,R)-Ms-DENEB |           |
| Cat. No.:            | B6290005          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology in modern organic synthesis for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. This technique facilitates the production of valuable chiral alcohols and amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] Unlike conventional asymmetric hydrogenation that often requires high pressures of molecular hydrogen, ATH utilizes safe, readily available hydrogen donors such as isopropanol or formic acid.[2][3] The field has been significantly shaped by the pioneering work of Noyori and co-workers, who developed highly efficient and selective ruthenium-based catalysts.[3][4] This guide provides a comprehensive overview of the core principles, key catalytic systems, experimental protocols, and applications of ATH, with a particular focus on its relevance to drug development.

# **Core Principles and Mechanism**

The most widely accepted mechanism for ATH, particularly with Noyori-type catalysts, is the metal-ligand bifunctional or outer-sphere mechanism.[5][6] This mechanism does not involve direct coordination of the substrate to the metal center. Instead, the transfer of hydrogen atoms occurs via a concerted, six-membered pericyclic transition state.

The catalytic cycle can be summarized in the following key steps:



- Catalyst Activation: The precatalyst, typically a metal-halide complex, reacts with a base (e.g., KOH or triethylamine) to generate a 16-electron metal-amide complex.
- Formation of the Metal-Hydride: The metal-amide complex undergoes reaction with the hydrogen donor (e.g., isopropanol) to form the active 18-electron metal-hydride species.
- Hydrogen Transfer: The metal-hydride and the N-H proton of the chiral ligand are transferred
  concertedly to the carbonyl or imine substrate through a six-membered transition state. This
  step is stereodetermining, with the chirality of the ligand dictating the facial selectivity of the
  reduction.
- Product Release and Catalyst Regeneration: Upon hydrogen transfer, the chiral alcohol or amine product is released, and the 16-electron metal-amide complex is regenerated, ready to start a new catalytic cycle.

The enantioselectivity of the reaction is primarily controlled by steric and electronic interactions within the transition state, particularly the CH/ $\pi$  interactions between the substrate and the catalyst's arene ligand.[4]

# Catalytic Cycle of Noyori-Type Asymmetric Transfer Hydrogenation

Caption: The catalytic cycle of Noyori-type asymmetric transfer hydrogenation.

# **Key Catalytic Systems**

While a variety of transition metals can catalyze ATH, ruthenium, rhodium, and, more recently, iron-based catalysts have proven to be the most effective and widely used.

# **Ruthenium-Based Catalysts**

The most prominent catalysts for ATH are the Noyori-type ruthenium complexes, such as [RuCl(p-cymene)((S,S)-TsDPEN)].[7][8] These catalysts are known for their high activity, broad substrate scope, and excellent enantioselectivity in the reduction of both ketones and imines.[9] Modifications to the arene ligand and the N-sulfonyl group of the diamine ligand have been explored to fine-tune the catalyst's reactivity and selectivity.[8]



# **Rhodium-Based Catalysts**

Rhodium complexes, particularly those with chiral diamine ligands like TsDPEN, are also highly effective for the ATH of imines, including cyclic imines.[10][11] They often exhibit high reaction rates and provide access to chiral amines with excellent enantiopurity.

# **Iron-Based Catalysts**

Driven by the desire for more sustainable and cost-effective catalysts, iron-based systems have gained significant attention. While still under development compared to their noble metal counterparts, iron catalysts bearing tetradentate PNNP ligands have shown high activity in the ATH of ketones.[12]

# Data Presentation: Performance of Key Catalytic Systems

The following tables summarize the performance of representative Ru, Rh, and Fe catalysts in the asymmetric transfer hydrogenation of various ketones and imines.



| Catalyst                                                    | Substrat<br>e                                            | Hydroge<br>n Donor | Base  | Solvent                         | Temp<br>(°C) | Yield<br>(%) | ee (%) |
|-------------------------------------------------------------|----------------------------------------------------------|--------------------|-------|---------------------------------|--------------|--------------|--------|
| RuCl(p-<br>cymene)<br>[(S,S)-<br>TsDPEN]                    | Acetophe<br>none                                         | HCOOH/<br>NEt₃     | -     | DMF                             | 40           | 97           | >99    |
| RuCl(p-<br>cymene)<br>[(S,S)-<br>TsDPEN]                    | 1'-<br>Acetonap<br>hthone                                | i-PrOH             | кон   | i-PrOH                          | 28           | 95           | 98     |
| RuCl(p-<br>cymene)<br>[(S,S)-<br>TsDPEN]                    | 2-<br>Acetylfur<br>an                                    | i-PrOH             | кон   | i-PrOH                          | 28           | 98           | 96     |
| [RhCl <sub>2</sub> (C<br>p)] <sub>2</sub> /(S,S)<br>-TsDPEN | 1-Methyl-<br>3,4-<br>dihydrois<br>oquinolin<br>e         | HCOOH/<br>NEt3     | -     | DMF                             | 25           | 95           | 95     |
| [RhCl <sub>2</sub> (C<br>p)] <sub>2</sub> /(S,S)<br>-TsDPEN | 2,3-<br>Dimethyl-<br>3,4-<br>dihydrois<br>oquinolin<br>e | HCOOH/<br>NEt3     | -     | CH <sub>2</sub> Cl <sub>2</sub> | 25           | 98           | 99     |
| Fe(CO)<br>(Br)<br>(PNNP)                                    | Acetophe none                                            | i-PrOH             | KOtBu | i-PrOH                          | 25           | >99          | 97     |
| Fe(CO)<br>(Br)<br>(PNNP)                                    | 4-<br>Chloroac<br>etopheno<br>ne                         | i-PrOH             | KOtBu | i-PrOH                          | 25           | >99          | 98     |



Table 1. Performance of various catalysts in the asymmetric transfer hydrogenation of ketones and imines.

# Experimental Protocols General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst

This protocol is a representative example for the reduction of an aromatic ketone.

#### Materials:

- [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>
- (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
- Acetophenone
- Formic acid (HCOOH)
- Triethylamine (NEt₃)
- Anhydrous N,N-Dimethylformamide (DMF)

#### Procedure:

- In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub> (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) are dissolved in anhydrous DMF (5 mL).
- The mixture is stirred at room temperature for 30 minutes to allow for the in-situ formation of the catalyst.
- A 5:2 molar mixture of formic acid and triethylamine is prepared separately by slowly adding formic acid to cooled triethylamine.



- Acetophenone (1 mmol) is added to the catalyst solution, followed by the addition of the formic acid/triethylamine mixture (1 mL).
- The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired (S)-1-phenylethanol.
- The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

## **Experimental Workflow for a Typical ATH Reaction**

Caption: A generalized experimental workflow for an asymmetric transfer hydrogenation reaction.

# Application in Drug Development: The Synthesis of Sitagliptin

A prominent example of the application of ATH in the pharmaceutical industry is in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[13][14] In the first-generation synthesis developed by Merck, a key step involves the asymmetric hydrogenation of a  $\beta$ -keto ester to introduce the desired chirality.[13] While this was not a transfer hydrogenation, the principles are closely related. More recent synthetic routes have explored ATH for similar transformations.

The synthesis of Sitagliptin highlights the importance of developing highly efficient and enantioselective catalytic reductions to access chiral intermediates that are crucial for the final drug substance. The use of ATH in such processes offers a safer and more practical alternative to high-pressure hydrogenation, making it an attractive technology for large-scale pharmaceutical manufacturing.[15]



## Conclusion

Asymmetric transfer hydrogenation is a versatile and powerful tool for the synthesis of chiral alcohols and amines. The development of robust and highly selective catalysts, particularly those based on ruthenium, has made ATH a practical and widely adopted method in both academic and industrial settings. Its operational simplicity, mild reaction conditions, and the use of safe hydrogen donors make it an attractive alternative to other reduction methods. For researchers and professionals in drug development, a thorough understanding of ATH principles and methodologies is essential for the efficient and enantioselective synthesis of complex chiral molecules that form the core of many modern pharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Asymmetric hydrogenation Wikipedia [en.wikipedia.org]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]



- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Asymmetric Transfer Hydrogenation (ATH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6290005#introduction-to-asymmetric-transfer-hydrogenation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com